1,7-Dinitroanthraquinone
Overview
Description
1,7-Dinitroanthraquinone (DNQ) is a synthetic organic compound that has been widely used in scientific research due to its unique properties. DNQ is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. It is commonly used as a photoresist in the semiconductor industry, but it also has potential applications in various fields such as medicine, agriculture, and environmental science.
Mechanism Of Action
The mechanism of action of 1,7-Dinitroanthraquinone involves its ability to undergo photochemical reactions upon exposure to light. Upon absorption of photons, 1,7-Dinitroanthraquinone undergoes a series of reactions that result in the formation of reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals. These ROS can then react with biomolecules such as DNA and proteins, leading to oxidative damage.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,7-Dinitroanthraquinone are dependent on the concentration and duration of exposure. At low concentrations, 1,7-Dinitroanthraquinone has been shown to induce DNA damage and inhibit DNA repair mechanisms. At higher concentrations, 1,7-Dinitroanthraquinone can cause cell death through the generation of ROS. 1,7-Dinitroanthraquinone has also been shown to affect the activity of enzymes such as cytochrome P450 and glutathione S-transferase.
Advantages And Limitations For Lab Experiments
One advantage of using 1,7-Dinitroanthraquinone in lab experiments is its ability to selectively target specific biomolecules such as DNA and proteins. This makes it a useful tool for studying biological processes that involve these molecules. However, 1,7-Dinitroanthraquinone has limitations such as its potential toxicity and the need for careful handling due to its photochemical properties.
Future Directions
There are several future directions for the use of 1,7-Dinitroanthraquinone in scientific research. One potential application is in the development of new imaging probes for biomedical applications. 1,7-Dinitroanthraquinone-based probes could be used to visualize specific biomolecules in living cells and tissues. Another direction is in the development of new biosensors for environmental monitoring. 1,7-Dinitroanthraquinone-based biosensors could be used to detect pollutants and toxins in water and soil samples.
In conclusion, 1,7-Dinitroanthraquinone is a valuable compound in scientific research due to its unique properties. Its ability to selectively target specific biomolecules makes it a useful tool for studying biological processes. However, its potential toxicity and photochemical properties must be carefully considered when using it in lab experiments. There are several future directions for the use of 1,7-Dinitroanthraquinone in biomedical, environmental, and other fields of research.
Scientific Research Applications
1,7-Dinitroanthraquinone has been extensively used in scientific research as a photosensitizer and a quencher of fluorescence. It has been employed in the study of various biological processes such as DNA damage and repair, protein-protein interactions, and enzyme kinetics. 1,7-Dinitroanthraquinone has also been used in the development of biosensors and imaging probes for biomedical applications.
properties
CAS RN |
1604-43-9 |
---|---|
Product Name |
1,7-Dinitroanthraquinone |
Molecular Formula |
C14H6N2O6 |
Molecular Weight |
298.21 g/mol |
IUPAC Name |
1,7-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O6/c17-13-8-5-4-7(15(19)20)6-10(8)14(18)12-9(13)2-1-3-11(12)16(21)22/h1-6H |
InChI Key |
FAVDZWIRBSMLOV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] |
Other CAS RN |
1604-43-9 |
Origin of Product |
United States |
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